Welcome to the BenchChem Online Store!
molecular formula C14H19N3O5S B8312439 methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 125055-76-7

methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B8312439
M. Wt: 341.38 g/mol
InChI Key: WRYHOXBDGPGYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05387588

Procedure details

After dissolving 1.527 g (0.00623 mol) of N-propyl-6-methyl-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide by heating, 0.61 ml (0.009 mol) of methanesulfonic acid is dropped to the clear yellow solution. On cooling, 1.84 g (86.8%) of the named salt are precipitated as a white crystalline substance, m.p.: 183°-185° C.

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]([C:7]1[C:12](=[O:13])[N:11]2[C:14]([CH3:18])=[CH:15][CH:16]=[CH:17][C:10]2=[N:9][CH:8]=1)=[O:6])[CH2:2][CH3:3].[CH3:19][S:20]([OH:23])(=[O:22])=[O:21]>>[CH3:19][S:20]([OH:23])(=[O:22])=[O:21].[CH2:1]([NH:4][C:5]([C:7]1[C:12](=[O:13])[N:11]2[C:14]([CH3:18])=[CH:15][CH:16]=[CH:17][C:10]2=[N:9][CH:8]=1)=[O:6])[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
1.527 g
Type
reactant
Smiles
C(CC)NC(=O)C1=CN=C2N(C1=O)C(=CC=C2)C
Step Two
Name
Quantity
0.61 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
1.84 g (86.8%) of the named salt are precipitated as a white crystalline substance, m.p.: 183°-185° C.

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)O.C(CC)NC(=O)C1=CN=C2N(C1=O)C(=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.